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Compound of Interest

Compound Name: T-2307

Cat. No.: B1509299

Audience: Researchers, scientists, and drug development professionals.

Abstract: T-2307, also known as ATI-2307, is a novel arylamidine antifungal agent currently in
clinical development. It possesses a unique mechanism of action, targeting fungal mitochondria
and exhibiting potent broad-spectrum activity against a wide range of clinically significant
pathogens, including drug-resistant strains. This document provides a comprehensive technical
overview of T-2307, detailing its mechanism of action, preclinical data from in vitro and in vivo
studies, and the methodologies of key experiments.

Core Mechanism of Action

T-2307 is a next-generation arylamidine that demonstrates a highly selective and potent
fungicidal effect by disrupting mitochondrial function.[1][2] Unlike conventional antifungals, its
primary target is the fungal mitochondrial membrane.[3] The mechanism involves a multi-step
process that leads to a rapid collapse of mitochondrial membrane potential (MMP), cessation of
ATP production, and subsequent cell death.[4][5]

The key steps are as follows:

o Selective Uptake: T-2307 is actively transported into the fungal cell via high-affinity
polyamine transporters (e.g., for spermine and spermidine).[4][5] This leads to a significant
accumulation within the fungal cytoplasm, with concentrations reaching over 3,000 to 5,000
times that of the extracellular medium.[3][5]
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o Mitochondrial Targeting: Once inside the cell, T-2307 targets the mitochondria.[5]

» Disruption of Membrane Potential: The compound directly causes the collapse of the
mitochondrial membrane potential.[1][6] This effect is highly selective for fungal
mitochondria; concentrations required to disrupt the MMP in yeast are significantly lower
than those needed to affect mammalian mitochondria.[1][3] For instance, T-2307 collapsed
the MMP in isolated S. cerevisiae mitochondria at 20-30 uM but had no effect on isolated rat
liver mitochondria at concentrations up to 10 mM, demonstrating a selectivity of over 500-
fold.[2][4][€]

« Inhibition of Respiratory Chain: The collapse of the MMP is associated with the inhibition of
mitochondrial respiratory chain complexes, specifically Complexes Il and 1V.[4]

o ATP Depletion and Cell Death: The disruption of the respiratory chain halts ATP synthesis,
leading to cellular energy depletion and ultimately, fungal cell death.[4][5]
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Caption: Mechanism of Action (MOA) of T-2307 in the fungal cell.

Preclinical Data

T-2307 has demonstrated potent in vitro and in vivo activity against a broad spectrum of fungal

pathogens.
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In Vitro Activity

The drug exhibits very low Minimum Inhibitory Concentrations (MICs) against yeasts and
molds, including species resistant to standard-of-care agents like fluconazole and
echinocandins.[7][8][9]

Fungal Species MIC Range (pg/mL) Key Findings

Potent activity against C.

albicans, C. glabrata, and

Candida species 0.00025 - 0.0078 ) )
emerging pathogens like C.
auris.[2][7]

Fluconazole-Resistant C. No cross-resistance observed

_ 0.0005 - 0.001 _ _ _
albicans with azole-resistant strains.[9]

Echinocandin-Resistant Activity is maintained against

_ 0.008 - 0.0135 (GM) , , _
Candida isolates with Fks mutations.[8]
Cryptococcus neoformans 0.0039 - 0.0625 Potent activity observed.[7][9]

i Maintained potent activity

Cryptococcus gattii 0.0078 - 0.0625 ] ] ]
against this species.[10]
Activity noted against A.

Aspergillus species 0.0156 - 4 fumigatus and other species.

[7](8]

GM: Geometric Mean

In Vivo Efficacy

Animal models of disseminated fungal infections have confirmed the potent activity of T-2307,
showing significant improvements in survival and reduction in fungal burden at low doses.[7][8]

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/18227186/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7916847/
https://journals.asm.org/doi/10.1128/aac.01159-07
https://www.mdpi.com/2309-608X/7/2/130
https://pubmed.ncbi.nlm.nih.gov/18227186/
https://journals.asm.org/doi/10.1128/aac.01159-07
https://pmc.ncbi.nlm.nih.gov/articles/PMC7916847/
https://pubmed.ncbi.nlm.nih.gov/18227186/
https://journals.asm.org/doi/10.1128/aac.01159-07
https://www.researchgate.net/publication/313791740_In_vitro_and_in_vivo_antifungal_activities_of_T-2307_a_novel_arylamidine_against_Cryptococcus_gattii_An_emerging_fungal_pathogen
https://pubmed.ncbi.nlm.nih.gov/18227186/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7916847/
https://www.benchchem.com/product/b1509299?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18227186/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7916847/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1509299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Infection Model T-2307 EDso Comparator EDso
Pathogen
(Mouse) (mglkg) (mglkg)
) ] Micafungin:
Disseminated ) o
o C. albicans 0.00755 0.128Amphotericin B:
Candidiasis
0.0466
Disseminated o
) C. neoformans 0.117 Amphotericin B: >1
Cryptococcosis
) ] Micafungin:
Disseminated ) o
o A. fumigatus 0.391 0.150Amphotericin B:
Aspergillosis 0.283

EDso: 50% Effective Dose required to prevent mortality.[7][8][9]

In a murine model of disseminated candidiasis caused by C. glabrata, T-2307 at a dose of 0.05
mg/kg/day significantly reduced the fungal viable count in the kidneys.[11] Similarly, in a model
of pulmonary cryptococcosis from C. gattii, a 2 mg/kg/day dose of T-2307 significantly reduced
the fungal burden in both the lungs and brain.[8][10]

Detailed Experimental Protocols

The following sections describe the general methodologies used in the preclinical evaluation of
T-2307.

In Vitro Antifungal Susceptibility Testing

In vitro activity is typically determined using broth microdilution methods according to the
Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts, M38 for molds).
[12]

e Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.qg.,
Sabouraud Dextrose Agar). Colonies are suspended in sterile saline, and the turbidity is
adjusted spectrophotometrically to achieve a final inoculum concentration of 0.5 x 103 to 2.5
x 108 cells/mL.
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e Drug Dilution: T-2307 is serially diluted in RPMI-1640 medium (with L-glutamine, without
bicarbonate, buffered with MOPS) in a 96-well microtiter plate.

 Incubation: The prepared fungal inoculum is added to each well. Plates are incubated at
35°C for 24-48 hours.

o Endpoint Determination: The MIC is determined as the lowest drug concentration showing
prominent inhibition of growth compared to the drug-free control well. For some species like
C. glabrata, a "trailing effect" (partial inhibition over a range of concentrations) has been
noted, requiring careful endpoint reading at 24 hours or the use of modified media.[11]

Murine Model of Disseminated Fungal Infection

This protocol outlines a common workflow for assessing the in vivo efficacy of T-2307.[9]

e Animal Model: Immunocompetent or immunosuppressed (e.g., heutropenic, induced by
cyclophosphamide) mice (e.g., ICR strain) are used.[9][13][14]

« Infection: Mice are infected via intravenous (lateral tail vein) injection of a suspension of the
fungal pathogen (e.g., 1 x 10% to 1 x 10> CFU/mouse).[9]

o Treatment: Treatment with T-2307 or a comparator drug begins shortly after infection (e.g., 2
hours post-infection). The drug is typically administered subcutaneously once daily for a set
period (e.g., 7 days).[9]

o Efficacy Assessment:

o Survival Study: A cohort of animals is monitored for a defined period (e.g., 14-28 days),
and survival rates are recorded to calculate the EDso.

o Fungal Burden Study: A separate cohort is euthanized at a specific time point (e.g., 24
hours after the final dose). Organs (kidneys, lungs, brain) are harvested, homogenized,
and plated on agar to determine the fungal burden (CFU/gram of tissue).[11]

o Data Analysis: Survival curves are analyzed using the log-rank test. Fungal burden data are
compared between treated and control groups using statistical tests like the Dunnett
multiple-comparison test.[11]

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1509299?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/aac.00355-10
https://www.benchchem.com/product/b1509299?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/aac.01159-07
https://journals.asm.org/doi/10.1128/aac.01159-07
https://insight.jci.org/articles/view/139573
https://www.mdpi.com/2309-608X/8/2/129
https://journals.asm.org/doi/10.1128/aac.01159-07
https://www.benchchem.com/product/b1509299?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/aac.01159-07
https://journals.asm.org/doi/10.1128/aac.00355-10
https://journals.asm.org/doi/10.1128/aac.00355-10
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1509299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Preparation

Select Animal Model Prepare Fungal Inoculum
(e.g., Neutropenic Mice) (e.g., C. albicans)

Experiment

Infect Mice via IV Injection

Initiate Treatment (2h Post-Infection)

(T-2307, Comparator, Vehicle)

Administer Daily Doses
(e.g., Subcutaneous, 7 Days)

1

| I
Survlival Cohort Fungal Burden Cohort

1

I

I

i Analysis
Y

Monitor Survival Harvest Organs
(e.g., 28 Days) (Kidney, Lung, Brain)

Determine EDso Homogenize & Plate

Calculate Fungal Burden
(CFU/gram)

Click to download full resolution via product page

Caption: General workflow for a murine model of disseminated fungal infection.
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Clinical Development Status

T-2307 (as ATI-2307) has successfully completed Phase | clinical trials, and as of recent
reports, is undergoing Phase Il development.[8][15] While detailed data from human studies
are not yet widely published, the agent's novel mechanism, potent preclinical activity, and high
selectivity for fungal targets position it as a promising candidate for treating severe and drug-
resistant invasive fungal infections.[2][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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